molecular formula C9H15NOS B1377749 5-Amino-3-(3-thienyl)pentan-1-ol CAS No. 1447966-96-2

5-Amino-3-(3-thienyl)pentan-1-ol

Cat. No.: B1377749
CAS No.: 1447966-96-2
M. Wt: 185.29 g/mol
InChI Key: GRQCGUMIMPQIRD-UHFFFAOYSA-N
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Description

5-Amino-3-(3-thienyl)pentan-1-ol is a chemical compound that belongs to the class of amino alcoholsThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

5-Amino-3-(3-thienyl)pentan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Future Directions

5-Amino-1-pentanol may become increasingly important in the future as a building block for biodegradable polyesteramides and as a starting material for valerolactam — the monomer for polyamides . It’s worth noting that thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale production would involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-thienyl)pentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce simpler amines or alcohols. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-thienyl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors that are sensitive to amino alcohols .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: An amino alcohol with a primary amino group and a primary hydroxy group at the ends of a linear C5-alkane.

    3-Thiophenepropanol: A compound with a thiophene ring and a propanol group.

Uniqueness

5-Amino-3-(3-thienyl)pentan-1-ol is unique due to the presence of both an amino group and a thiophene ring in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules .

Properties

IUPAC Name

5-amino-3-thiophen-3-ylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c10-4-1-8(2-5-11)9-3-6-12-7-9/h3,6-8,11H,1-2,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQCGUMIMPQIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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